![molecular formula C17H11N3O6 B2593530 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid CAS No. 1054515-15-9](/img/structure/B2593530.png)
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, wherein the methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by 1H NMR and 13C NMR spectrum . The formula of a similar compound is C11H11NO4 with a molecular weight of 221.2093 .Chemical Reactions Analysis
The compound undergoes a reaction wherein the methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Applications De Recherche Scientifique
Organocatalysis and Synthesis
One area of application is in the field of organic synthesis, particularly involving organocatalyzed reactions. Vamisetti et al. (2016) demonstrated an "on water" organocatalyzed [4 + 2] cycloaddition using a hydroquinine-based primary amine-benzoic acid organocatalyst system. This process enables the enantioselective synthesis of densely substituted cyclohexanones, showcasing the compound's role in facilitating chemical reactions with excellent yield and selectivity (Vamisetti, Chowdhury, Kumar, & Ghosh, 2016).
Antimicrobial Activity
Abubshait et al. (2011) explored the synthesis and reactions of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, demonstrating potential antimicrobial activity. This research indicates the compound's utility in developing substances with antimicrobial properties, potentially leading to new treatments or preventive measures against microbial infections (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).
Drug Development and Analysis
Madhavi and Bhavani (2021) focused on the design and synthesis of new compounds containing 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido benzoic acids. They conducted in silico prediction of drug-likeness properties, indicating that these compounds obey Lipinski's rule and show activity as nuclear receptor ligands. This highlights the compound's relevance in drug development, particularly for conditions involving nuclear receptors (Madhavi & Bhavani, 2021).
Liquid Crystals and Material Science
Gude et al. (2013) introduced a new family of four-ring achiral bent-core compounds derived from 2-methyl 3-amino benzoic acid, demonstrating their application in the field of liquid crystals. These compounds exhibit a wide-range enantiotropic nematic phase, suggesting their potential in creating advanced materials for displays and sensors (Gude, Upadhyaya, Mohiuddin, & Nandiraju, 2013).
Environmental and Green Chemistry
Trejo-Machin et al. (2017) investigated phloretic acid, a naturally occurring phenolic compound, as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This study signifies the compound's application in green chemistry, focusing on sustainable and environmentally friendly chemical processes (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Orientations Futures
The future directions for this compound could involve further exploration of its unique properties for applications in drug development, molecular biology, and material science. Additionally, the synthesis and study of biologically active compounds remain one of the most important and developing areas of organic and medicinal chemistry .
Propriétés
IUPAC Name |
2-[[2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6/c18-9-11(7-10-5-6-15(21)14(8-10)20(25)26)16(22)19-13-4-2-1-3-12(13)17(23)24/h1-8,21H,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVAPXNXICPKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

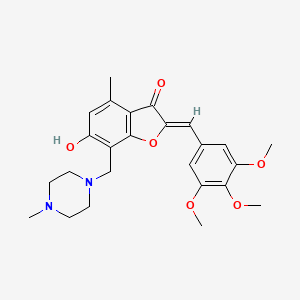
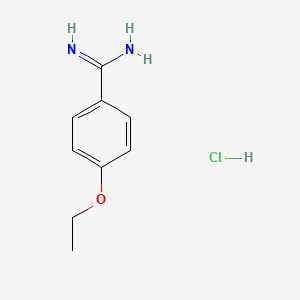
![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2593450.png)
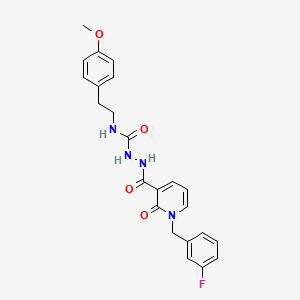
![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2593452.png)
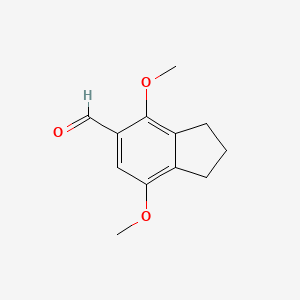
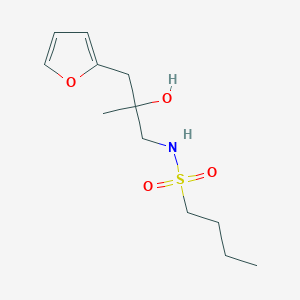
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)
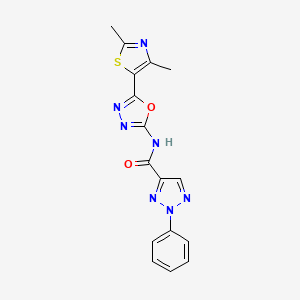

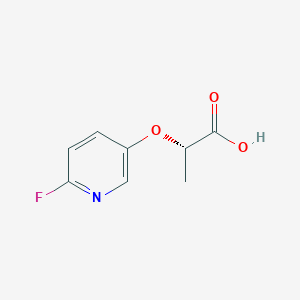
![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)